REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])([CH3:5])[C:3]#[N:4].B>C1COCC1>[CH3:5][C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:14])([F:15])[F:13])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])([CH3:1])[CH2:3][NH2:4]
|
Name
|
2-methyl-2-(2-nitro-4-trifluoromethyl-phenyl)-propionitrile
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0 degrees C
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to 0 degrees C
|
Type
|
CUSTOM
|
Details
|
, and was quenched by the careful dropwise addition of 6 N HCl
|
Type
|
ADDITION
|
Details
|
a total of 47 mL 6N HCl was added
|
Type
|
CUSTOM
|
Details
|
resulting in a white precipitate
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
was basified at 0 degrees C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with a 100 mL portion of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CN)(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |